4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline
Overview
Description
4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline is a synthetic compound with the molecular formula C13H19N3O and a molecular weight of 233.31 g/mol This compound is known for its unique structure, which includes an oxetane ring attached to a piperazine ring, further connected to an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline typically involves the reaction of oxetane derivatives with piperazine and aniline under controlled conditions. One common method involves the nucleophilic substitution reaction where oxetane is reacted with piperazine to form an intermediate, which is then coupled with aniline . The reaction conditions often require a solvent such as dichloromethane or ethanol and may be catalyzed by acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane oxides, while substitution reactions can introduce various functional groups onto the aniline ring .
Scientific Research Applications
4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring can participate in ring-opening reactions, which may be crucial for its biological activity. The piperazine and aniline groups can interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(1-Piperazinyl)aniline: Similar structure but lacks the oxetane ring.
4-(4-(Methoxyphenyl)piperazin-1-yl)aniline: Contains a methoxy group instead of an oxetane ring.
Uniqueness
The presence of the oxetane ring in 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline distinguishes it from similar compounds. This structural feature can impart unique chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-[4-(oxetan-3-yl)piperazin-1-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-11-1-3-12(4-2-11)15-5-7-16(8-6-15)13-9-17-10-13/h1-4,13H,5-10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMYDEYAHKTAGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2COC2)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1395030-33-7 | |
Record name | 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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